molecular formula C22H28N2O2S2 B5197347 2-{[2-({2-OXO-2-[(1-PHENYLETHYL)AMINO]ETHYL}SULFANYL)ETHYL]SULFANYL}-N~1~-(1-PHENYLETHYL)ACETAMIDE

2-{[2-({2-OXO-2-[(1-PHENYLETHYL)AMINO]ETHYL}SULFANYL)ETHYL]SULFANYL}-N~1~-(1-PHENYLETHYL)ACETAMIDE

Cat. No.: B5197347
M. Wt: 416.6 g/mol
InChI Key: PXZAYQKNSLDFAU-UHFFFAOYSA-N
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Description

2-{[2-({2-OXO-2-[(1-PHENYLETHYL)AMINO]ETHYL}SULFANYL)ETHYL]SULFANYL}-N~1~-(1-PHENYLETHYL)ACETAMIDE is a complex organic compound with a unique structure that includes multiple functional groups

Properties

IUPAC Name

2-[2-[2-oxo-2-(1-phenylethylamino)ethyl]sulfanylethylsulfanyl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S2/c1-17(19-9-5-3-6-10-19)23-21(25)15-27-13-14-28-16-22(26)24-18(2)20-11-7-4-8-12-20/h3-12,17-18H,13-16H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZAYQKNSLDFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CSCCSCC(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-({2-OXO-2-[(1-PHENYLETHYL)AMINO]ETHYL}SULFANYL)ETHYL]SULFANYL}-N~1~-(1-PHENYLETHYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thioether Linkages: This involves the reaction of a thiol with an alkyl halide under basic conditions to form the thioether linkages.

    Amide Bond Formation: The amide bond is formed by reacting an amine with an acyl chloride or anhydride in the presence of a base.

    Oxidation and Reduction Steps: Depending on the specific synthetic route, oxidation and reduction steps may be required to introduce or modify functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[2-({2-OXO-2-[(1-PHENYLETHYL)AMINO]ETHYL}SULFANYL)ETHYL]SULFANYL}-N~1~-(1-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine and thioether groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether groups can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Its unique structure could be explored for pharmaceutical applications, such as drug development.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[2-({2-OXO-2-[(1-PHENYLETHYL)AMINO]ETHYL}SULFANYL)ETHYL]SULFANYL}-N~1~-(1-PHENYLETHYL)ACETAMIDE depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-({2-OXO-2-[(2-OXO-3-AZEPANYL)AMINO]ETHYL}SULFANYL)ACETIC ACID: This compound has a similar structure but includes an azepane ring instead of the phenylethyl group.

    2-OXO-2-[(1-PHENYLETHYL)AMINO]ETHYL 4-MORPHOLINECARBODITHIOATE: This compound includes a morpholine ring and has similar functional groups.

Uniqueness

The uniqueness of 2-{[2-({2-OXO-2-[(1-PHENYLETHYL)AMINO]ETHYL}SULFANYL)ETHYL]SULFANYL}-N~1~-(1-PHENYLETHYL)ACETAMIDE lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Biological Activity

The compound 2-{[2-({2-OXO-2-[(1-PHENYLETHYL)AMINO]ETHYL}SULFANYL)ETHYL]SULFANYL}-N~1~-(1-PHENYLETHYL)ACETAMIDE is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be broken down into several functional groups that are significant for its biological activity:

  • Amino Group : Contributes to the interaction with biological targets.
  • Sulfanyl Groups : May play a role in redox reactions and interactions with thiol-containing biomolecules.
  • Acetamide Moiety : Often associated with analgesic and anti-inflammatory properties.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of similar structures exhibit notable anti-inflammatory effects. For instance, pyrimidine derivatives have been shown to suppress cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The inhibition of COX-2 has been linked to reduced production of prostaglandins, leading to decreased inflammation and pain .

Table 1: Inhibitory Effects on COX Enzymes

CompoundIC50 (μM)COX-1 InhibitionCOX-2 Inhibition
Compound A0.04 ± 0.01ModerateHigh
Compound B0.04 ± 0.02LowVery High
Compound C0.05 ± 0.01ModerateModerate

Antioxidant Activity

The presence of sulfanyl groups in the compound suggests potential antioxidant properties. Compounds with similar structures have been reported to scavenge free radicals, thus protecting cells from oxidative stress .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2, the compound could effectively reduce inflammatory mediators.
  • Antioxidant Mechanisms : The sulfanyl groups may interact with reactive oxygen species (ROS), mitigating oxidative damage.
  • Modulation of Nitric Oxide Synthase (iNOS) : Some derivatives have shown to downregulate iNOS expression, further contributing to anti-inflammatory effects .

Case Studies and Research Findings

A study evaluating various derivatives indicated that compounds structurally related to this compound exhibited significant anti-inflammatory properties in animal models. For example, compounds were tested in carrageenan-induced paw edema models, showing reductions in swelling comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

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